![molecular formula C11H13N3OS B5806412 3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and proteins involved in the pathogenesis of different diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for proper cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole are diverse and depend on the specific application. It has been reported to induce apoptosis in cancer cells, inhibit fungal growth, and reduce oxidative stress. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole in lab experiments include its high yield, easy purification, and diverse pharmacological effects. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research and development of 3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole. One area of interest is the development of more potent and selective derivatives for specific applications. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and fungal infections. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole can be achieved by several methods. One of the commonly used methods is the reaction of 4-methoxybenzyl chloride with thiosemicarbazide, followed by cyclization with methyl iodide. The yield of this method is generally high, and the purity of the product can be easily achieved through simple purification techniques.
Scientific Research Applications
3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, antifungal agent, and antimicrobial agent. It has also shown promising results in the treatment of Alzheimer's disease and as an antioxidant.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-14-8-12-13-11(14)16-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALHKVASCWFATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-[1,2,4]Triazole, 3-(4-methoxybenzylsulfanyl)-4-methyl- |
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